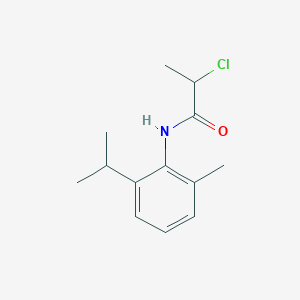

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide is an organic compound with the molecular formula C13H18ClNO It is a derivative of propanamide, featuring a chloro group and an isopropyl-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide typically involves the reaction of 2-isopropyl-6-methylaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Materials: 2-isopropyl-6-methylaniline and 2-chloropropanoyl chloride.

Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.

Procedure: The 2-chloropropanoyl chloride is added dropwise to a solution of 2-isopropyl-6-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation Reactions: Formation of carboxylic acids or oxidized amides.

Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the isopropyl-methylphenyl substituent play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-(2-methylphenyl)propanamide: Similar structure but lacks the isopropyl group.

2-chloro-N-(2-isopropylphenyl)propanamide: Similar structure but lacks the methyl group.

2-chloro-N-(2-isopropyl-6-ethylphenyl)propanamide: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide is unique due to the presence of both isopropyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct interactions with molecular targets and unique properties compared to similar compounds.

Biological Activity

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide, a compound with the molecular formula C13H18ClNO, has garnered attention in scientific research due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C13H18ClNO

- Molar Mass: 239.74 g/mol

- Structure: The compound features a chloro group and an isopropyl-6-methylphenyl substituent, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The chloro group facilitates electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further investigation in drug development.

- Anti-inflammatory Effects: The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Analgesic Effects: Investigations into its analgesic properties indicate that it may help alleviate pain through modulation of pain pathways.

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial efficacy of various derivatives of propanamide compounds, including this compound. Results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure. -

Anti-inflammatory Mechanism:

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on macrophage cells. The results indicated a decrease in pro-inflammatory cytokine production, suggesting that this compound could be effective in reducing inflammation through modulation of immune responses . -

Analgesic Activity Assessment:

A behavioral study involving animal models tested the analgesic properties of this compound. The findings revealed a dose-dependent reduction in pain response, supporting its potential use as an analgesic agent in clinical settings.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide | Structure | Antimicrobial, anti-inflammatory |

| 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide | Structure | Antimicrobial, analgesic |

This table emphasizes the unique structural aspects and biological activities of related compounds compared to this compound.

Properties

IUPAC Name |

2-chloro-N-(2-methyl-6-propan-2-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-8(2)11-7-5-6-9(3)12(11)15-13(16)10(4)14/h5-8,10H,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLKTQNAKIHBSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.